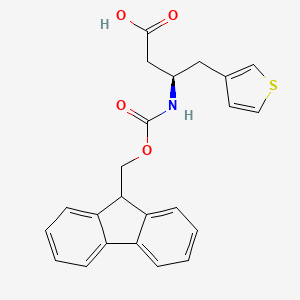

Fmoc-(R)-3-Amino-4-(3-thienyl)-butyric acid

Description

Significance of Non-Canonical Amino Acids in Contemporary Chemical Biology and Organic Synthesis Research

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids genetically encoded for protein synthesis. nih.gov Their incorporation into peptides and other molecular structures is a powerful strategy in chemical biology and organic synthesis for several reasons. nih.govnih.gov The introduction of ncAAs can confer novel properties to peptides, such as enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and constrained conformations that can lead to higher binding affinities and selectivities for biological targets. nih.gov

In organic synthesis, ncAAs serve as versatile chiral building blocks for the construction of a wide array of complex molecules, including natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net The ability to introduce functionalities not found in natural amino acids opens up new avenues for designing molecules with tailored properties. youtube.com

Structural Classification and Nomenclature within β-Amino Acid Derivatives

Fmoc-(R)-3-Amino-4-(3-thienyl)-butyric acid is classified as a β-amino acid derivative. Unlike α-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group (the α-carbon), in β-amino acids, the amino group is attached to the second carbon atom from the carboxyl group (the β-carbon). hilarispublisher.com This seemingly small structural change has profound implications for the secondary structures of peptides derived from them, often leading to the formation of stable helices, turns, and sheets that are distinct from those formed by α-peptides. hilarispublisher.com

The nomenclature of this compound can be broken down as follows:

Fmoc : Refers to the 9-fluorenylmethoxycarbonyl group, a base-labile protecting group for the amine functionality, which is crucial for its use in solid-phase peptide synthesis (SPPS). altabioscience.com

(R) : Indicates the stereochemistry at the chiral center, in this case, the β-carbon.

3-Amino : Specifies that the amino group is located at the third carbon position relative to the carboxylic acid group (with the carboxyl carbon being position 1).

4-(3-thienyl) : Denotes that a thienyl group is attached to the fourth carbon. The "3-" indicates the point of attachment on the thiophene (B33073) ring.

Butyric acid : The four-carbon carboxylic acid that forms the backbone of the molecule.

An alternative name for the core amino acid structure is (R)-3-amino-4-(3-thienyl)butanoic acid, and when considered as a derivative of alanine, it can be referred to as (R)-β-homo-3-thienylalanine. chemimpex.com

| Property | Value |

|---|---|

| CAS Number | 269726-93-4 |

| Molecular Formula | C23H21NO4S |

| Molecular Weight | 407.49 g/mol |

| MDL Number | MFCD01860988 |

Overview of Academic Research Utility and Emerging Fields

The utility of this compound in academic research is primarily as a sophisticated building block in the synthesis of peptidomimetics and foldamers. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. nih.gov The incorporation of β-amino acids like the one discussed here is a key strategy in the design of these molecules. nih.gov

The thienyl side chain is of particular interest as it can engage in π-stacking interactions and introduce unique electronic properties into the resulting peptide or molecule. nbinno.com This can be exploited in the development of novel materials with interesting photophysical or conductive properties.

Emerging fields of application for such building blocks include the development of novel antimicrobial peptides, enzyme inhibitors, and receptor agonists or antagonists. chemimpex.com The ability to create well-defined, stable secondary structures also makes them valuable tools in the study of protein folding and molecular recognition. While specific research explicitly detailing the use of this compound is not widely documented in publicly available literature, its structural motifs suggest significant potential in these areas of research. The principles of Fmoc-based solid-phase peptide synthesis provide a well-established framework for its incorporation into novel peptide sequences. researchgate.netequationchemical.com

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-thiophen-3-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4S/c25-22(26)12-16(11-15-9-10-29-14-15)24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,14,16,21H,11-13H2,(H,24,27)(H,25,26)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLVDBJEAPYRRR-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for Fmoc R 3 Amino 4 3 Thienyl Butyric Acid

Established Synthetic Pathways for β-Amino Butyric Acid Analogues

The construction of the β-amino butyric acid scaffold, particularly with a specific stereochemistry and a bulky aromatic substituent, requires precise control over bond formation. Several established pathways for analogous compounds provide a foundation for the synthesis of the target molecule.

Asymmetric Synthetic Approaches to Achieve (R)-Stereochemistry

Achieving the desired (R)-stereochemistry at the C3 position is the most critical challenge in the synthesis of Fmoc-(R)-3-Amino-4-(3-thienyl)-butyric acid. Asymmetric synthesis methodologies are paramount to obtaining high enantiomeric purity.

One of the most powerful strategies involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and are subsequently removed. Evans oxazolidinones and pseudoephedrine are common examples of such auxiliaries. For instance, an acyl-oxazolidinone derived from a chiral amino alcohol can undergo diastereoselective alkylation or conjugate addition reactions. The steric hindrance provided by the auxiliary directs the incoming group to a specific face of the molecule, thereby establishing the desired stereocenter. After the key bond-forming step, the auxiliary is cleaved to reveal the chiral carboxylic acid derivative.

Another prominent approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This includes methods like asymmetric hydrogenation of a suitable prochiral precursor or catalytic asymmetric conjugate additions. For β-amino acids, organocatalysis has emerged as a powerful tool, utilizing small chiral organic molecules to catalyze reactions with high enantioselectivity.

Convergent Synthesis Strategies Incorporating Thiophene (B33073) Building Blocks

A convergent synthesis, where different fragments of the target molecule are prepared separately and then joined together, is often more efficient for complex molecules. In the context of this compound, this involves the preparation of a thiophene-containing building block and a chiral three-carbon unit, which are then coupled.

The Michael addition, or conjugate addition, is a key reaction for forming the carbon-carbon bond between the thiophene moiety and the butyric acid backbone. In a stereoselective context, this can be achieved in several ways. A common method involves the addition of a nucleophilic thiophene species, such as a thienyl organocuprate, to a chiral α,β-unsaturated carbonyl compound. The chiral auxiliary on the acceptor directs the approach of the nucleophile, leading to a high degree of diastereoselectivity.

Alternatively, an asymmetric aza-Michael addition can be employed, where a chiral amine or its equivalent adds to an α,β-unsaturated ester bearing the 3-thienyl group. This directly installs the nitrogen atom at the β-position with the desired stereochemistry.

| Reactant 1 | Reactant 2 | Chiral Influence | Key Bond Formed |

| 3-Thienyl organometallic reagent | Chiral N-enoyl oxazolidinone | Evans Auxiliary | C4-C3 |

| Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | Ethyl 3-(3-thienyl)acrylate | Chiral Amine | N-C3 |

The synthesis of the target compound necessitates the availability of suitable 3-thienyl precursors. A common and versatile starting material is 3-bromothiophene (B43185) , which can be converted into a variety of reactive intermediates. For instance, lithiation of 3-bromothiophene followed by reaction with a suitable electrophile can be used to introduce the required side chain.

Another important precursor is 3-thiopheneacetaldehyde or its synthetic equivalents. This aldehyde can participate in reactions such as the Mannich reaction, where it reacts with an amine and a carbonyl compound to form a β-amino carbonyl compound, a direct precursor to the target β-amino acid. The stereochemistry of such reactions can be controlled using chiral catalysts or auxiliaries.

Optimization of Reaction Conditions for Yield and Enantiomeric Purity

Optimizing reaction conditions is essential to maximize the chemical yield and, most importantly, the enantiomeric purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, the nature of the base or catalyst, and the stoichiometry of the reactants.

For asymmetric reactions, the choice of the chiral auxiliary or catalyst is the primary determinant of enantioselectivity. However, other factors can have a significant impact. For instance, in Michael addition reactions, the Lewis acidity of the metal cation in organometallic reagents can influence the facial selectivity. The reaction temperature is also critical; lower temperatures generally lead to higher stereoselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between the diastereomeric transition states.

The following table provides a hypothetical example of optimization data for a diastereoselective Michael addition to form the precursor to (R)-3-Amino-4-(3-thienyl)-butyric acid.

| Entry | Lewis Acid | Temperature (°C) | Solvent | Diastereomeric Ratio (R:S) |

| 1 | MgBr₂ | -78 | Toluene | 90:10 |

| 2 | ZnCl₂ | -78 | Toluene | 85:15 |

| 3 | TiCl₄ | -78 | Toluene | 95:5 |

| 4 | TiCl₄ | -40 | Toluene | 92:8 |

| 5 | TiCl₄ | -78 | Dichloromethane | 97:3 |

In the final Fmoc protection step, the main goal is to achieve a high yield without compromising the enantiomeric purity of the amino acid. Over-basing or prolonged reaction times can sometimes lead to racemization, although this is generally less of a concern for β-amino acids compared to their α-counterparts. Careful control of pH and reaction time is therefore important.

Advanced Catalytic Methods in β-Amino Acid Synthesis

Recent advancements in catalysis have provided powerful tools for the enantioselective synthesis of β-amino acids. These methods often offer advantages over classical approaches by utilizing catalytic amounts of chiral inductors, leading to higher efficiency and atom economy. rsc.orgrug.nl Key strategies include transition metal catalysis, organocatalysis, and biocatalysis. rsc.org

One of the prominent catalytic strategies for synthesizing chiral β-amino acids is the asymmetric hydrogenation of β-aminoacrylates. illinois.edu This method involves the use of chiral transition metal catalysts, often based on rhodium or ruthenium, to deliver hydrogen selectively to one face of the double bond. While highly effective for a range of substrates, the synthesis of the requisite β-substituted-β-(amino)-acrylates can sometimes be challenging.

The Mannich reaction represents another cornerstone in the catalytic asymmetric synthesis of β-amino acids. rsc.orgacs.org This reaction involves the addition of an enolate equivalent to an imine, with chirality being induced by a chiral catalyst. Significant progress has been made in developing catalysts for this transformation, including chiral zirconium-based catalysts and thiourea (B124793) derivatives, which can activate the imine substrate towards nucleophilic attack. acs.org These methods have demonstrated extraordinary scope, affording nearly quantitative yields and high enantioselectivity for a variety of aryl and heteroaromatic imine substrates. acs.org

Conjugate addition reactions are also a versatile tool for the synthesis of β-amino acids. rsc.org This can involve the addition of either carbon or nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. For instance, the enantioselective conjugate addition of arylboronic acids to β-nitroacrylates, catalyzed by chiral rhodium complexes, can produce optically active α-aryl β-nitropropionates which are valuable precursors to chiral β²-amino acids. researchgate.net

More recent developments have focused on novel catalytic strategies that utilize readily available starting materials. For example, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines have emerged as innovative methods for accessing β-amino acid derivatives. illinois.edu Additionally, a scalable, one-pot approach using a confined imidodiphosphorimidate (IDPi) catalyst has been developed for the synthesis of unprotected β²-amino acids from bis-silyl ketene (B1206846) acetals and a silylated aminomethyl ether, yielding free β²-amino acids in high yields and enantioselectivity after hydrolysis. acs.orgnih.gov

The application of these advanced catalytic methods to the synthesis of this compound would likely involve a strategy such as the asymmetric Mannich reaction. A plausible approach could involve the reaction of a silyl (B83357) ketene acetal (B89532) with an N-protected imine derived from 3-thiophene-carboxaldehyde, catalyzed by a suitable chiral catalyst to establish the desired (R)-stereochemistry at the C3 position.

| Catalytic Method | General Reaction | Catalyst Type | Key Features |

| Asymmetric Hydrogenation | Hydrogenation of β-(acylamino)acrylates | Chiral Transition Metal Complexes (e.g., Rh, Ru) | High enantioselectivities, applicable to various substrates. rsc.orgillinois.edu |

| Asymmetric Mannich Reaction | Addition of enolates to imines | Chiral Lewis Acids, Organocatalysts (e.g., thioureas) | Convergent, C-C bond formation, high yields and enantioselectivities. rsc.orgacs.org |

| Asymmetric Conjugate Addition | Addition of nucleophiles to α,β-unsaturated systems | Chiral Transition Metal Complexes, Organocatalysts | Versatile for introducing various substituents. rsc.orgresearchgate.net |

| Palladium-Catalyzed Aminocarbonylation | Reaction of alkenes with CO and an amine source | Palladium complexes with chiral ligands | Utilizes simple starting materials. illinois.edu |

| Nickel-Catalyzed Carboxylation | Carboxylation of aziridines | Nickel complexes with chiral ligands | Provides access to diverse β-amino acids. illinois.edu |

| IDPi-Catalyzed Aminomethylation | Reaction of bis-silyl ketene acetals with an aminomethyl ether | Chiral Imidodiphosphorimidate (IDPi) | One-pot synthesis of unprotected β-amino acids. acs.orgnih.gov |

Application in Peptide and Peptidomimetic Chemistry Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. The incorporation of non-standard amino acids like Fmoc-(R)-3-Amino-4-(3-thienyl)-butyric acid into SPPS protocols requires careful consideration of coupling conditions and compatibility with standard procedures.

Evaluation of Coupling Efficiencies and Reaction Kinetics

The successful incorporation of this compound into a growing peptide chain is dependent on the efficiency of the coupling reaction. As a β-amino acid, it can present greater steric hindrance compared to α-amino acids, potentially affecting reaction kinetics. Research into the coupling of sterically hindered amino acids suggests that robust activating agents are necessary to achieve high yields.

Common coupling reagents used in Fmoc-SPPS include aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), as well as carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like OxymaPure. For sterically demanding couplings, stronger activating agents or longer reaction times may be necessary to ensure complete acylation of the free amine on the resin-bound peptide.

Monitoring of the coupling reaction is crucial. Qualitative tests, such as the Kaiser test or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test, can be used to detect the presence of unreacted primary amines. A negative test indicates a successful coupling. For quantitative assessment, a small aliquot of the resin can be cleaved and the resulting peptide analyzed by HPLC to determine the coupling efficiency.

Table 1: Representative Coupling Conditions for this compound in SPPS

| Coupling Reagent/Additive | Solvent | Reaction Time (min) | Temperature (°C) | Expected Efficiency |

| DIC/OxymaPure | DMF | 60 - 120 | 25 | >98% |

| HBTU/DIPEA | DMF | 30 - 60 | 25 | >99% |

| HATU/DIPEA | DMF | 30 - 60 | 25 | >99% |

| COMU/DIPEA | DMF | 20 - 40 | 25 | >99.5% |

This is an interactive data table based on typical conditions for sterically hindered amino acids. Actual efficiencies may vary depending on the specific peptide sequence and reaction conditions.

Compatibility with Fmoc/tBu Orthogonal Protecting Group Strategies

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used orthogonal protection scheme in SPPS. The Fmoc group, protecting the α-amino group, is base-labile and is typically removed using a solution of piperidine (B6355638) in DMF. The side-chain protecting groups, such as the tert-butyl (tBu) group, are acid-labile and are removed during the final cleavage from the solid support using a strong acid like trifluoroacetic acid (TFA).

This compound is fully compatible with this strategy. The Fmoc protecting group on its amino function can be efficiently cleaved under standard basic conditions without affecting the thienyl side chain or the peptide-resin linkage. The thienyl group itself is stable to the repetitive piperidine treatments required for Fmoc removal throughout the synthesis.

Use with Diverse Polymeric Supports and Cleavage Linkers

The choice of solid support and linker is critical in SPPS as it determines the C-terminal functionality of the resulting peptide (acid or amide) and the conditions required for its cleavage. This compound can be successfully coupled to a variety of commonly used resins.

For the synthesis of C-terminal carboxyl peptides, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are frequently employed. The linkage to Wang resin is an ester bond that is cleaved with strong acid (e.g., 95% TFA). The 2-CTC resin offers the advantage of allowing the synthesis of fully protected peptide fragments, as the peptide can be cleaved under very mild acidic conditions that leave the side-chain protecting groups intact.

For C-terminal amide peptides, Rink amide or Sieber amide resins are the supports of choice. These resins contain an acid-labile linker that, upon cleavage with TFA, yields a C-terminal amide.

The cleavage of peptides containing the 3-thienyl moiety from these resins proceeds under standard conditions. A common cleavage cocktail consists of TFA with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions with sensitive amino acid residues. The thienyl group is generally stable to these cleavage conditions.

Incorporation into Solution-Phase Peptide Synthesis Schemes

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or peptide fragments.

In solution-phase synthesis, this compound can be coupled to another amino acid ester using standard coupling reagents like HBTU, HATU, or DIC/HOBt in an appropriate organic solvent. After the coupling reaction, the product is typically purified by extraction or chromatography. The Fmoc group is then removed using a base, such as piperidine or diethylamine, to allow for the next coupling step. This iterative process of coupling and deprotection is continued until the desired peptide is assembled.

Design Principles for Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. The incorporation of non-proteinogenic amino acids like (R)-3-Amino-4-(3-thienyl)-butyric acid is a key strategy in the design of peptidomimetics.

Role in Imparting Conformational Constraints to Peptide Backbones

The introduction of β-amino acids into a peptide sequence fundamentally alters the backbone structure. The additional methylene (B1212753) group in the backbone of (R)-3-Amino-4-(3-thienyl)-butyric acid increases the flexibility locally but can also lead to the formation of novel and stable secondary structures, such as helices and turns, that are not accessible to peptides composed solely of α-amino acids.

The thienyl side chain of this amino acid is particularly interesting. The thiophene (B33073) ring is a bioisostere of the phenyl ring of phenylalanine. Therefore, incorporating 3-amino-4-(3-thienyl)-butyric acid can be used to mimic phenylalanine-containing peptides while potentially introducing different electronic and steric properties. These subtle changes can influence the binding affinity and selectivity of the peptidomimetic for its biological target.

By strategically placing (R)-3-Amino-4-(3-thienyl)-butyric acid within a peptide sequence, it is possible to induce specific turns or helical conformations. This pre-organization of the peptide into a bioactive conformation can lead to an increase in binding affinity due to a lower entropic penalty upon binding to its receptor. Conformational analysis of such peptidomimetics, using techniques like NMR spectroscopy and circular dichroism, is essential to understand the structural consequences of incorporating this unique building block.

Strategies for Modulating Peptide Secondary Structure (e.g., Helical Architectures)

The introduction of β-amino acids into a peptide backbone can significantly alter its conformational preferences, leading to the formation of well-defined secondary structures that are not readily accessible to natural α-peptides. nih.gov The additional carbon atom in the backbone of β-amino acids provides greater conformational flexibility, which, when strategically placed, can direct the peptide to fold into specific helical or sheet-like structures. scirp.org

The (R)-configuration of the amino group at the C3 position and the presence of the bulky, aromatic thienyl group at the C4 position in this compound play a crucial role in dictating the local and global conformation of the resulting peptide. Theoretical studies on β-amino acids suggest that the relative energies of different conformations are influenced by the position and nature of the side chain. scirp.org The thienyl ring, being a heterocyclic aromatic moiety, can engage in π-π stacking and other non-covalent interactions, which can further stabilize specific secondary structures.

One of the key secondary structures induced by β-amino acids is the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring formed between the C=O group of residue 'i' and the N-H group of residue 'i+2'. scirp.org The incorporation of β-amino acids with aromatic side chains has been shown to promote the formation of such helical structures. While direct experimental data on peptides containing this compound is limited, studies on analogous β-amino acids with aromatic side chains provide valuable insights. For instance, β-peptides incorporating residues with aromatic side chains have been shown to adopt stable helical conformations in solution.

The strategic placement of this compound within a peptide sequence can be used to nucleate or stabilize helical structures. For example, incorporating this residue at the N- or C-terminus of a helical segment can act as a "cap," preventing the fraying of the helix ends. Alternatively, placing multiple residues of this type in sequence can lead to the formation of stable β-peptidyl helices with predictable geometries.

| Structural Feature | Influence on Secondary Structure |

| β-Amino Acid Backbone | Introduces an additional carbon, increasing conformational flexibility and allowing access to unique helical folds (e.g., 14-helix). |

| (R)-Stereochemistry at C3 | Dictates the direction of the side chain and influences the local backbone torsion angles, contributing to a specific helical handedness. |

| 3-Thienyl Side Chain | The aromatic nature of the thienyl group can participate in stabilizing π-π stacking interactions, promoting ordered structures. |

Scaffold Engineering for Modulating Molecular Recognition

Peptides with well-defined three-dimensional structures are essential for specific molecular recognition events, such as ligand-receptor binding. The ability of β-amino acids to enforce stable secondary structures makes them excellent tools for scaffold engineering. By creating peptides with predictable and rigid conformations, it is possible to design molecules that present their side chains in a precise orientation for optimal interaction with a biological target.

This compound can be used to construct rigid scaffolds that mimic the secondary structures of natural proteins, such as α-helices or β-sheets, which are often involved in protein-protein interactions. pnas.org The thienyl side chain can be considered a bioisostere of the phenyl ring found in phenylalanine, and its incorporation can be used to probe the steric and electronic requirements of a binding pocket.

The defined stereochemistry and conformational preferences of this β-amino acid can be exploited to create peptidomimetics that target specific protein surfaces. For example, a helical β-peptide displaying an array of functionalized thienyl side chains could be designed to bind to a complementary helical groove on a protein surface. The rigidity of the β-peptide backbone would reduce the entropic penalty upon binding, potentially leading to higher affinity and specificity compared to a more flexible α-peptide.

Research on α/β-peptides has shown that the introduction of β-amino acid residues can effectively mimic the recognition surface of an α-helix, thereby disrupting protein-protein interactions. pnas.org This suggests that peptides incorporating this compound could be designed as inhibitors of specific biological processes.

| Scaffold Property | Contribution of this compound |

| Structural Rigidity | The inherent propensity of β-amino acids to form stable secondary structures leads to more rigid scaffolds compared to α-peptides. |

| Side Chain Presentation | The defined stereochemistry ensures a precise spatial orientation of the thienyl group for interaction with target molecules. |

| Mimicry of Natural Structures | Can be used to construct scaffolds that mimic α-helices or β-sheets involved in molecular recognition. |

Construction of Combinatorial Libraries Utilizing β-Amino Acid Residues

Combinatorial chemistry is a powerful tool for the discovery of new drug leads and biological probes. The synthesis of large and diverse peptide libraries allows for the rapid screening of millions of compounds to identify those with desired activities. Fmoc-protected amino acids are the standard building blocks for solid-phase peptide synthesis (SPPS), the technology that underpins the construction of most peptide-based combinatorial libraries. acs.org

This compound is a valuable component for inclusion in combinatorial libraries for several reasons. Its non-natural structure significantly expands the chemical diversity of the library beyond that achievable with the 20 proteinogenic amino acids. The incorporation of this β-amino acid can impart novel conformational properties to the library members, increasing the probability of finding a peptide with a pre-organized structure that is complementary to a biological target.

The Fmoc protecting group is readily cleaved under mild basic conditions, making it compatible with standard SPPS protocols. nih.gov This allows for the straightforward incorporation of this compound into automated peptide synthesizers, facilitating the high-throughput synthesis of large combinatorial libraries.

Libraries containing β-amino acids have been successfully used to identify potent and specific ligands for various biological targets. acs.org The inclusion of this compound in such libraries would introduce a unique combination of backbone and side-chain features, potentially leading to the discovery of novel bioactive peptides.

| Library Feature | Advantage of Including this compound |

| Chemical Diversity | Expands the range of chemical functionalities and backbone structures within the library. |

| Structural Diversity | Introduces unique conformational biases, leading to a wider sampling of three-dimensional shapes. |

| Compatibility with SPPS | The Fmoc protecting group allows for seamless integration into standard automated peptide synthesis protocols. |

Conformational Analysis and Structure Function Relationships in Peptide Analogues Incorporating Fmoc R 3 Amino 4 3 Thienyl Butyric Acid

Influence of the β-Amino Acid Moiety on Peptide Backbone Conformation

The substitution of a standard α-amino acid with a β-amino acid, such as (R)-3-Amino-4-(3-thienyl)-butyric acid, fundamentally alters the conformational landscape of the peptide backbone. Unlike α-peptides, the additional carbon atom in the backbone of β-peptides provides increased flexibility and the ability to form unique and stable secondary structures. scirp.org Peptides composed of β-amino acids, known as β-peptides, are known to form stable helices, sheets, and turns, often with fewer residues than required for α-peptides. scirp.orgchemrxiv.org

The incorporation of a single β-amino acid residue into an α-peptide chain can act as a potent turn-inducer or disrupt canonical secondary structures like the α-helix. The specific type of secondary structure adopted is influenced by the substitution pattern on the β-amino acid's α and β carbons. For (R)-3-Amino-4-(3-thienyl)-butyric acid, the substitution is at the Cβ position. Research on various β-peptides has demonstrated their propensity to fold into distinct helical structures, such as the 12-helix (formed via C=O(i)···H–N(i+2) hydrogen bonds) and the 14-helix (formed via C=O(i)···H–N(i+3) hydrogen bonds), as well as extended sheet-like conformations. scirp.orgchemrxiv.orgresearchgate.net The inherent conformational rigidity of the β-amino acid backbone contributes to the formation of these well-defined and predictable structures. scirp.org

| Structure | Defining Hydrogen Bond Pattern | Typical Dihedral Angles (φ, ψ, θ) | Reference |

|---|---|---|---|

| 14-Helix | C=O(i)···H–N(i+3) | Variable, often leads to a robust helical structure | scirp.orgchemrxiv.org |

| 12-Helix | C=O(i)···H–N(i+2) | Can be adopted by certain substitution patterns | scirp.org |

| Extended Sheet | Inter-strand hydrogen bonds | Similar to β-sheets in α-peptides | researchgate.net |

| β-Turn | Intramolecular hydrogen bond over 3-4 residues | Often induced by a single β-amino acid incorporation | chemrxiv.org |

Role of the Thienyl Side Chain in Aromatic Interactions and Tertiary Structure Stabilization

Furthermore, the sulfur atom within the thienyl ring introduces unique electronic properties. It can participate in sulfur-arene interactions, a type of non-covalent bond between a sulfur atom and the face of an aromatic ring, which can further stabilize the peptide's structure. researchgate.net Hydrophobic interactions are another key stabilizing force; the non-polar thienyl side chain will preferentially be buried in the interior of the peptide or in a hydrophobic pocket of a receptor, shielding it from the aqueous environment and driving the folding process. creative-proteomics.com The presence of the thienyl side chain can also exert a "neighboring residue effect," where its steric and electronic properties influence the backbone dihedral angles (φ and ψ) of adjacent amino acids, further defining the local conformation. nih.gov

| Interaction Type | Description | Contribution to Tertiary Structure | Reference |

|---|---|---|---|

| π-π Stacking | Non-covalent interaction between two aromatic rings. | Orients and stabilizes distant parts of the peptide chain. | creative-proteomics.comnih.gov |

| Hydrophobic Interactions | Tendency of the non-polar thienyl group to avoid water. | Drives the burial of the side chain, promoting a compact fold. | creative-proteomics.com |

| Sulfur-Arene Interactions | Interaction between the sulfur heteroatom and an aromatic ring. | Provides additional specific stabilization to the folded structure. | researchgate.net |

| van der Waals Forces | General attractive forces between atoms. | Contribute to the overall packing and stability of the peptide core. | calstate.edu |

Computational Approaches for Predicting and Analyzing Peptide Conformations

Computational chemistry provides indispensable tools for exploring the conformational landscape of peptides containing non-natural amino acids like Fmoc-(R)-3-Amino-4-(3-thienyl)-butyric acid. These methods can predict stable structures, simulate dynamic behavior, and provide insights into electronic properties that are difficult to obtain experimentally.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nhr4ces.de For a peptide incorporating (R)-3-Amino-4-(3-thienyl)-butyric acid, MD simulations can provide a detailed picture of its conformational dynamics in solution. By simulating the peptide in a box of explicit solvent molecules (e.g., water), researchers can observe the folding process, identify the most stable conformations, and analyze the flexibility of different regions of the molecule. osti.gov

MD simulations are particularly useful for:

Conformational Sampling: Exploring the vast number of possible shapes the peptide can adopt to identify low-energy, stable structures.

Structural Stability: Assessing the stability of specific secondary structures (e.g., helices or sheets) over the simulation time.

Interaction Analysis: Quantifying the strength and duration of intramolecular interactions, such as the π-π stacking of the thienyl ring or specific hydrogen bonds, that stabilize the peptide's tertiary structure. researchgate.net

Solvent Effects: Understanding how the solvent influences the peptide's conformation and dynamics.

The results from MD simulations can guide the rational design of peptide analogues with enhanced stability or specific conformational properties. nih.gov

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules with high accuracy. nih.gov Methods such as Density Functional Theory (DFT) or semi-empirical approaches like GFN2-xTB are employed to study peptides. scirp.orgresearchgate.net

For a peptide containing the thienyl moiety, QC calculations can:

Determine Accurate Geometries: Optimize the molecular structure to find the most stable (lowest energy) conformation with high precision. researchgate.net

Analyze Electron Density: Calculate the distribution of electrons in the molecule, which helps in understanding the nature of the thienyl ring and its reactivity. researchgate.net

Calculate Interaction Energies: Quantify the precise energy of non-covalent interactions, such as π-π stacking and hydrogen bonds, providing insight into the forces that hold the peptide together.

Predict Spectroscopic Properties: Compute properties like NMR chemical shifts, which can then be compared with experimental data to validate the predicted structure. nih.gov

These calculations provide a fundamental understanding of the molecule's electronic properties, which governs its structure and interactions. researchgate.net

Spectroscopic Probes for Investigating Peptide Structural Dynamics

Experimental spectroscopic techniques are essential for validating the structural predictions from computational models and for directly probing the conformation and dynamics of peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for determining the three-dimensional structure of peptides in solution. One-dimensional and two-dimensional NMR experiments can provide information on through-bond and through-space atomic proximities. Measurements of the 3JHNα coupling constant are directly related to the peptide backbone dihedral angle φ, providing critical constraints on the backbone conformation. nih.gov The dispersion of chemical shifts, particularly for amide protons, can indicate the presence of a stable, well-ordered structure. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. The technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, and random coils, allowing for a quantitative estimation of the secondary structure content of the peptide under various conditions (e.g., different solvents or temperatures). chemrxiv.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the amide I region (1600-1700 cm⁻¹), is sensitive to the backbone conformation and hydrogen-bonding patterns of peptides. The frequency of the amide I band can distinguish between different secondary structures, such as helices, sheets, and turns, providing complementary information to CD spectroscopy. chemrxiv.orgresearchgate.net

Fluorescence Spectroscopy: While the thienyl group itself is not a classic fluorophore, fluorescence spectroscopy can be used if other fluorescent probes (like Tryptophan) are present in the peptide sequence. The technique can be used to study the local environment of the fluorophore. For instance, the quenching of Tryptophan fluorescence could indicate close proximity to the thienyl ring due to intramolecular π-π stacking interactions, providing evidence for a compact, folded structure. nih.gov

| Technique | Information Obtained | Application to Thienyl-Containing Peptide | Reference |

|---|---|---|---|

| NMR Spectroscopy | Atomic-level 3D structure, dihedral angles, hydrogen bonding. | Determine precise backbone and side-chain conformation. | nih.govnih.gov |

| Circular Dichroism (CD) | Secondary structure content (helices, sheets, turns). | Assess the overall fold and its stability. | chemrxiv.orgresearchgate.net |

| Infrared (IR) Spectroscopy | Hydrogen bonding patterns and secondary structure. | Confirm specific hydrogen bonds predicted by models. | chemrxiv.orgresearchgate.net |

| Fluorescence Spectroscopy | Proximity and environmental information via fluorophores. | Probe intramolecular stacking interactions with the thienyl ring. | nih.gov |

Advanced Derivatization and Functionalization Strategies

Chemical Modification of the Thienyl Ring for Specific Research Applications

The thienyl ring of Fmoc-(R)-3-Amino-4-(3-thienyl)-butyric acid is amenable to a variety of chemical modifications, allowing for the introduction of diverse functional groups to modulate its biological activity, physicochemical properties, or to serve as a handle for further conjugation. The primary strategies for modifying the thienyl ring include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The electron-rich nature of the thiophene (B33073) ring makes it susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.com These reactions typically proceed through a two-step mechanism involving the attack of an electrophile by the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Common electrophilic substitution reactions that can be applied to the thienyl moiety include:

Halogenation: Introduction of bromine or chlorine atoms can serve as a precursor for subsequent cross-coupling reactions.

Nitration and Sulfonation: These modifications can alter the electronic properties of the thienyl ring and introduce new functionalities.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of keto-groups and alkyl chains, respectively, which can be valuable for modulating interactions with biological targets.

A significant challenge in the electrophilic substitution of the thienyl ring in this specific molecule is controlling the regioselectivity, as the thiophene ring can be substituted at different positions. The directing effects of the existing substituent on the ring will influence the position of the incoming electrophile.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgtandfonline.com These reactions offer a high degree of control and functional group tolerance, making them suitable for the late-stage functionalization of complex molecules like this compound. Key cross-coupling strategies include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, enabling the formation of biaryl structures. nih.gov For instance, a halogenated derivative of the thienyl ring could be coupled with various aryl or heteroaryl boronic acids to generate a library of analogs.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene, providing a means to introduce alkenyl substituents onto the thienyl ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, which is useful for introducing alkyne functionalities that can be further modified, for example, via click chemistry.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities onto the thienyl ring.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions.

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced | Potential Research Application |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | -Br, -Cl | Handle for cross-coupling reactions |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl or heteroaryl group | Modulation of biological activity, development of molecular probes |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group | Introduction of a bioorthogonal handle for click chemistry |

Functionalization for Bioconjugation Reagents and Molecular Probes

The derivatization of this compound can be specifically directed towards the creation of bioconjugation reagents and molecular probes. This involves the introduction of functionalities that can react selectively with biomolecules or possess unique photophysical properties.

Bioconjugation Reagents: Bioconjugation is the process of linking molecules to biomolecules such as proteins or nucleic acids. This compound can be functionalized with bioorthogonal handles that allow for selective ligation to biomolecules. A prominent example is the introduction of an azide (B81097) or an alkyne group to enable "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction that can be employed for bioconjugation.

Molecular Probes: Molecular probes are molecules used to study the properties of other molecules or structures. By attaching a fluorophore to the thienyl ring of this compound, it can be converted into a fluorescent molecular probe. The synthesis of such probes often involves the coupling of a fluorescent dye, such as a BODIPY derivative, to the amino acid. researchgate.netbiorxiv.org These probes can be used in various applications, including fluorescence microscopy and fluorescence resonance energy transfer (FRET) studies, to investigate biological processes. nih.gov The development of small molecule probes for specific biological targets, such as the beta-amyloid protein in Alzheimer's disease, is an active area of research. nih.gov

| Functionalization Strategy | Introduced Functionality | Application | Example Reaction |

|---|---|---|---|

| Click Chemistry Handle | Azide or Alkyne | Bioconjugation to proteins, nucleic acids, or other biomolecules | Sonogashira coupling to introduce an alkyne |

| Fluorescent Labeling | Fluorophore (e.g., BODIPY) | Fluorescent molecular probe for imaging and sensing | Amide coupling of a carboxyl-functionalized fluorophore to an amino-modified thienyl ring |

Development of Orthogonal Reactivities for Multi-Component Assembly

Orthogonal reactivity refers to a set of chemical reactions that can occur in the same reaction vessel without interfering with each other. The development of orthogonal reactivities is crucial for the efficient synthesis of complex molecules through multi-component assembly strategies. This compound, with its multiple functional groups, is an excellent candidate for such strategies.

Orthogonal Protecting Group Strategy: In solid-phase peptide synthesis (SPPS), orthogonal protecting groups are essential for the stepwise elongation of the peptide chain. altabioscience.com The Fmoc group on the amine and a tert-butyl (tBu) group on a side chain are examples of an orthogonal pair, as the Fmoc group is base-labile while the tBu group is acid-labile. seplite.com This allows for the selective deprotection of the amine for coupling the next amino acid without affecting the side chain protection. Further orthogonality can be introduced by modifying the thienyl ring with a functional group that is stable to both acidic and basic conditions but can be selectively removed or modified using a different set of reagents. A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has also been reported, expanding the versatility of this protecting group. nih.gov

Multi-Component Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials react to form a single product, incorporating most of the atoms of the starting materials. routledge.comresearchgate.net This approach allows for the rapid generation of molecular diversity. Amino acids and their derivatives are valuable building blocks in MCRs for the synthesis of bioactive heterocycles and peptidomimetics. nih.govtaylorfrancis.com this compound can participate in MCRs through its carboxylic acid or a functionalized thienyl ring, leading to the synthesis of complex molecular scaffolds.

Methodological Challenges and Solutions in Derivatization Protocols

The derivatization of this compound is not without its challenges. The presence of multiple reactive sites—the Fmoc-protected amine, the carboxylic acid, and the thienyl ring—requires careful planning of synthetic routes to achieve the desired modifications selectively.

Chemoselectivity: A major challenge is to achieve chemoselectivity, i.e., to modify one functional group in the presence of others. For instance, when modifying the thienyl ring, the reaction conditions must be mild enough to avoid the cleavage of the Fmoc protecting group. Similarly, reactions involving the carboxylic acid, such as esterification or amidation, must not affect the integrity of the thienyl ring or the Fmoc group.

Solution: The use of orthogonal protecting groups is a key solution to this challenge. For example, the carboxylic acid can be protected as an ester, allowing for modifications on the thienyl ring. Subsequently, the ester can be selectively cleaved to liberate the carboxylic acid for further reactions.

Stereochemical Integrity: For chiral molecules like this compound, it is crucial to maintain the stereochemical integrity at the chiral center during derivatization. Harsh reaction conditions or certain reagents can lead to racemization, resulting in a loss of biological activity.

Solution: The use of mild reaction conditions and reagents known to minimize racemization is essential. For example, in peptide synthesis, specific coupling reagents are used to suppress epimerization. organic-chemistry.org

Solubility and Aggregation: Peptides containing hydrophobic residues, such as the thienyl-containing amino acid, can be prone to aggregation during synthesis and purification, leading to low yields and difficulties in characterization. nih.gov

Solution: The choice of solvents and the use of solubilizing protecting groups or additives can help to mitigate aggregation. Microwave-assisted synthesis has also been shown to be beneficial in some cases. nih.gov

The successful derivatization of this compound relies on a careful selection of synthetic strategies, protecting groups, and reaction conditions to overcome these challenges and unlock its full potential as a versatile building block in chemical research.

Emerging Research Trajectories and Future Perspectives

Exploration in Functional Materials Science and Supramolecular Chemistry

The self-assembly of Fmoc-amino acids into supramolecular structures, such as hydrogels, is a burgeoning field of research. These materials are formed through non-covalent interactions, including π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid moieties. The resulting fibrous networks can entrap large volumes of water, creating gels with potential applications in tissue engineering and drug delivery.

The incorporation of a thienyl group in Fmac-(R)-3-Amino-4-(3-thienyl)-butyric acid is anticipated to introduce unique properties to these supramolecular materials. Thiophene-containing polymers are known for their conductive and photoresponsive properties. Consequently, hydrogels or other self-assembled materials derived from this compound could exhibit stimuli-responsive behavior, where their structure and function can be modulated by light or electrical signals. Future research is expected to focus on the synthesis and characterization of such materials, exploring their potential as "smart" biomaterials for applications in regenerative medicine and biosensing.

Table 1: Potential Applications of Self-Assembled Materials from Fmoc-(R)-3-Amino-4-(3-thienyl)-butyric acid

| Application Area | Potential Function |

|---|---|

| Tissue Engineering | Providing a scaffold for cell growth and differentiation with tunable mechanical properties. |

| Drug Delivery | Encapsulating and releasing therapeutic agents in a controlled manner, potentially triggered by external stimuli. |

| Biosensing | Developing platforms where the material's properties change in response to specific biological molecules. |

| Bioelectronics | Creating biocompatible interfaces between electronic devices and biological systems. |

Development of Novel Chemical Probes for Biological Systems

The thiophene (B33073) moiety in this compound is a key feature that suggests its potential use in the development of novel chemical probes. Thiophene-based molecules often exhibit interesting photophysical properties, including fluorescence. nih.govnih.gov This intrinsic fluorescence could be harnessed to create probes for bioimaging applications.

Future research may involve the design and synthesis of peptides or small molecules incorporating this amino acid, where the thienyl group acts as a fluorophore. The fluorescence of such probes could be sensitive to the local environment, allowing for the visualization of specific biological processes or the detection of particular analytes within cells. For instance, changes in the fluorescence emission could signal binding to a target protein or a change in the polarity of the cellular environment. The development of such probes would provide valuable tools for studying cellular function and disease pathology. nih.gov

Mechanistic Studies of Peptide Folding and Ligand Binding Through β-Amino Acid Substitution

The incorporation of β-amino acids into peptides has a profound impact on their structure and stability. Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon atom into the peptide backbone, which alters the accessible conformations and can lead to the formation of novel secondary structures. This makes them valuable tools for studying the principles of peptide folding.

By systematically substituting conventional α-amino acids with this compound in a peptide sequence, researchers can investigate how this modification influences the peptide's three-dimensional structure. The rigid and aromatic nature of the thienyl side chain can further constrain the peptide backbone, providing insights into the forces that govern folding.

Furthermore, these modified peptides can be used to study ligand-receptor interactions. The altered shape and electronic properties of a peptide containing this β-amino acid could lead to changes in its binding affinity and selectivity for its biological target. Such studies are crucial for understanding the molecular basis of protein-protein interactions and for the rational design of peptide-based therapeutics with enhanced stability and efficacy.

Interdisciplinary Applications in Synthetic Organic Chemistry and Chemical Biology

This compound serves as a versatile building block in synthetic organic chemistry, enabling the construction of complex molecular architectures. nbinno.com Its utility extends beyond peptide synthesis into the realm of medicinal chemistry and the development of bioactive small molecules.

In chemical biology, this compound can be used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties, such as resistance to enzymatic degradation. The thienyl group can also participate in various chemical reactions, allowing for the further functionalization of the molecule or its conjugation to other molecules of interest, such as drugs or imaging agents.

The interdisciplinary nature of this compound's applications is expected to grow, with researchers in organic chemistry and chemical biology collaborating to develop new synthetic methodologies and to explore the biological activities of molecules derived from this unique building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.